molecular formula C14H21NO4 B8275779 4-(3,3-Diethoxypropoxy)benzamide

4-(3,3-Diethoxypropoxy)benzamide

Cat. No. B8275779
M. Wt: 267.32 g/mol
InChI Key: ZCALNZSERKKAGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08664408B2

Procedure details

5 g of the product obtained in Step A, 100 ml of THF and 94 mL of 1N hydrochloric acid solution are added to a flask. The mixture is stirred at ambient temperature for 1 hour. The aqueous phase is extracted with dichloromethane, and then the organic phases are concentrated under reduced pressure. The product is obtained in the form of a solid in a yield of 96% and with a chemical purity of 93%.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
94 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][CH:4](OCC)[CH2:5][CH2:6][O:7][C:8]1[CH:16]=[CH:15][C:11]([C:12]([NH2:14])=[O:13])=[CH:10][CH:9]=1)C.Cl>C1COCC1>[O:3]=[CH:4][CH2:5][CH2:6][O:7][C:8]1[CH:16]=[CH:15][C:11]([C:12]([NH2:14])=[O:13])=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C)OC(CCOC1=CC=C(C(=O)N)C=C1)OCC
Name
Quantity
94 mL
Type
reactant
Smiles
Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at ambient temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted with dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
the organic phases are concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The product is obtained in the form of a solid in a yield of 96% and with a chemical purity of 93%

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
O=CCCOC1=CC=C(C(=O)N)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.